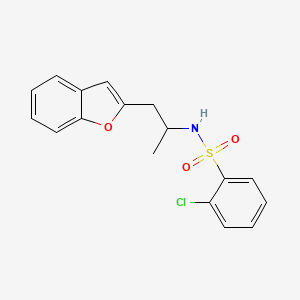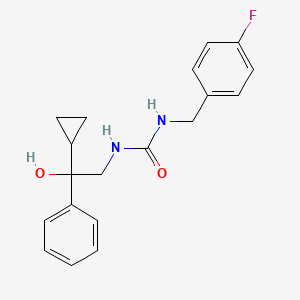
2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" involves various strategies, including the reaction of specific phenyl and thiophene derivatives with acylating agents or through condensation reactions. For instance, compounds with structural similarities have been synthesized through reactions involving substituted phenylacetamides, indicating a potential pathway for the synthesis of the target compound. These methods often involve multiple steps, including acetylation, amidation, and the use of catalytic conditions to achieve the desired product (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to "2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" is characterized by specific functional groups attached to phenyl and thiophene rings. Crystallographic analysis and spectroscopic methods, such as NMR and X-ray diffraction, are crucial for determining the precise arrangement of atoms and the configuration of the molecule. These techniques have revealed that related compounds exhibit specific intramolecular interactions, such as hydrogen bonding, which significantly influence their molecular conformation and stability (Horishny et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" and related molecules can be influenced by the presence of functional groups such as acetamide, hydroxy, and methoxy groups. These groups can participate in various chemical reactions, including nucleophilic substitutions, condensations, and hydrogenation processes. The compound's chemical properties are also defined by its ability to form stable derivatives through reactions with other chemical agents, potentially leading to a wide range of chemical transformations and applications (Gopi & Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of "2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" such as solubility, melting point, and crystalline structure are crucial for its practical applications. These properties are determined by the compound's molecular structure and intermolecular forces. For related compounds, single-crystal X-ray diffraction studies have provided insights into their crystalline structures, which in turn influence their solubility and melting points. The detailed physical properties are essential for understanding the compound's behavior in various environments and for its formulation for different applications (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of "2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" encompass its reactivity with various chemical agents, stability under different conditions, and its potential to undergo specific chemical transformations. These properties are fundamentally linked to the compound's molecular structure, particularly the functional groups present and their electronic and steric characteristics. Understanding these chemical properties is essential for predicting the compound's behavior in chemical syntheses and its interactions with biological systems, if applicable (Zhong-cheng & Wan-yin, 2002).
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenging Activity
Phenolic compounds, including derivatives similar to the query compound, have been studied for their antioxidant properties. For instance, phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate have shown inhibition of lipid peroxidation, acting as potent radical scavengers due to their structural features, suggesting potential antioxidant applications of related compounds (Dinis, Maderia, & Almeida, 1994).
Synthesis and Chemical Properties
The synthesis and characterization of similar compounds have been extensively researched, demonstrating a range of chemical behaviors and synthetic pathways that can be applied to the development of new materials or drug candidates. For example, Mn(III)/Cu(II)-mediated oxidative radical cyclization has been used to create complex structures, hinting at synthetic strategies that could be applicable to related compounds (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Antimicrobial Evaluation
Compounds bearing phenyl and thiophene groups have been synthesized and evaluated for their antimicrobial properties. The docking studies of these compounds suggest they could be effective against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Optoelectronic Applications
Research into thiazole-based polythiophenes, which share structural motifs with the query compound, suggests potential applications in optoelectronics. The synthesized compounds have been studied for their optical and electronic properties, indicating their utility in electronic devices (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDEQNZBTWERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)
![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)

![5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2483178.png)
![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)
![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)